molecular formula C27H34N2O8 B12796361 Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate CAS No. 72492-82-1

Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate

Cat. No.: B12796361
CAS No.: 72492-82-1
M. Wt: 514.6 g/mol
InChI Key: DYRLCHREYKGIFF-UHFFFAOYSA-N
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Description

Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyranochromenes, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin with diethylaminoethyl chloride in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler compound with a similar core structure but lacking the diethylaminoethyl groups.

    Warfarin: A well-known anticoagulant with a coumarin-based structure.

    4-Hydroxycoumarin: A precursor in the synthesis of various pyranochromene derivatives.

Uniqueness

Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of diethylaminoethyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

72492-82-1

Molecular Formula

C27H34N2O8

Molecular Weight

514.6 g/mol

IUPAC Name

bis[2-(diethylamino)ethyl] 10-methyl-2,8-dioxopyrano[3,2-g]chromene-3,7-dicarboxylate

InChI

InChI=1S/C27H34N2O8/c1-6-28(7-2)10-12-34-24(30)20-15-18-14-19-16-21(25(31)35-13-11-29(8-3)9-4)27(33)37-23(19)17(5)22(18)36-26(20)32/h14-16H,6-13H2,1-5H3

InChI Key

DYRLCHREYKGIFF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC2=CC3=C(C(=C2OC1=O)C)OC(=O)C(=C3)C(=O)OCCN(CC)CC

Origin of Product

United States

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